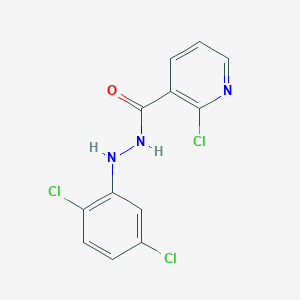

2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N'-(2,5-dichlorophenyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O/c13-7-3-4-9(14)10(6-7)17-18-12(19)8-2-1-5-16-11(8)15/h1-6,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGHIZHJFLSTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide typically involves the reaction of 2-chloronicotinic acid with 2,5-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a suitable solvent, like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to achieve these goals. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other nicotinohydrazide derivatives, differing primarily in substituents on the aromatic rings and hydrazide linkage. Key analogues include:

(E)-N’-(2,5-Dimethoxybenzylidene)Nicotinohydrazide (HL)

- Structure : Features a 2,5-dimethoxybenzylidene group instead of the dichlorophenyl moiety.

- Activity : Demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with metal complexes (e.g., Co(II), Ni(II)) showing higher efficacy than the parent ligand and isoniazid (INH). However, these complexes exhibited increased cytotoxicity compared to INH .

N-(2,5-Dichlorophenyl)-2-[(2E)-2-(3,4-Dimethoxybenzylidene)Hydrazino]-2-Oxoacetamide

- Structure : Incorporates a 3,4-dimethoxybenzylidene group and a dichlorophenyl acetamide backbone.

- Properties: The dimethoxy substituents may increase steric hindrance and hydrogen-bonding capacity compared to the target compound’s simpler hydrazide linkage. No direct biological data are reported, but analogous compounds suggest such substitutions modulate target binding and metabolic stability .

N-(2,5-Dichlorophenyl)-5-(Pyridin-3-yl)-1,2,4-Triazol-3-Amine (4.10)

- Structure: A triazole derivative synthesized from nicotinohydrazide and dichlorophenyl isothiouronium.

- Synthesis: Prepared via a cyclocondensation reaction, yielding tautomeric forms (1-H and 2-H triazole).

Biological Activity

2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with appropriate hydrazine reagents. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with hydrazide functionalities often exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, studies have demonstrated that derivatives of nicotinohydrazides can inhibit the growth of pathogenic bacteria through disruption of cell wall synthesis or interference with metabolic pathways .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines ranged from 1.25 to 42.10 µM, indicating a moderate level of potency compared to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Proliferation: It disrupts cellular proliferation by targeting specific signaling pathways involved in cell growth and division .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or alterations in the hydrazide moiety can significantly influence its potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study demonstrated that derivatives with electron-withdrawing groups on the aromatic rings exhibited enhanced anticancer activity due to increased lipophilicity and improved cellular uptake .

- Another investigation reported that specific analogs showed significant inhibition against Trypanosoma cruzi, indicating potential use in treating Chagas disease .

Q & A

Q. How can researchers design an efficient synthetic route for 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide?

Methodological Answer: To optimize synthesis, employ orthogonal experimental design (e.g., Taguchi or factorial methods) to screen variables like solvent polarity, temperature, and catalyst loading. For example, a 3-factor, 3-level design reduces the number of trials while identifying critical parameters. Computational tools, such as quantum chemical calculations, can predict reaction feasibility and transition states, narrowing experimental conditions . Post-synthesis, validate purity via HPLC or NMR and refine conditions iteratively using response surface methodology (RSM).

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods :

- NMR (¹H, ¹³C, DEPT-135) to verify backbone connectivity and substituent positions.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment.

- FT-IR to confirm functional groups (e.g., hydrazide N-H stretch at ~3200 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT-simulated IR/NMR) to resolve ambiguities .

Advanced Research Questions

Q. How can quantum chemical calculations elucidate the reaction mechanism of this compound formation?

Methodological Answer: Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways. Calculate Gibbs free energy profiles for intermediates and transition states, identifying rate-limiting steps. Tools like Gaussian or ORCA can simulate solvent effects (e.g., PCM model). Pair computational results with kinetic experiments (e.g., stopped-flow spectroscopy) to validate proposed mechanisms. Institutions like ICReDD integrate these methods with experimental data to accelerate discovery .

Q. What strategies are effective for analyzing environmental degradation products of this compound?

Methodological Answer: Deploy LC-MS/MS or GC-MS coupled with isotopic labeling to track degradation pathways. Design accelerated degradation studies under controlled UV light, pH, and microbial exposure. Use molecular networking (e.g., GNPS platform) to identify transformation products. For ecotoxicity assessment, apply in silico tools like ECOSAR to predict hazards of metabolites .

Q. How can structure-activity relationships (SAR) be established for this compound in pharmacological studies?

Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., halogens, electron-withdrawing groups) and evaluate biological activity (e.g., enzyme inhibition assays). Apply multivariate regression analysis (e.g., PLS or CoMFA) to correlate structural descriptors (logP, Hammett constants) with activity data. Use molecular docking (AutoDock Vina) to probe binding modes in target proteins. Validate hypotheses with site-directed mutagenesis or X-ray co-crystallography .

Methodological Considerations from Evidence

- Experimental Design : Factorial designs minimize trial counts while maximizing data robustness .

- Computational Integration : AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time optimization of reaction parameters .

- Safety Protocols : Follow GB/T16483/GB/T17519 guidelines for waste handling and personal protective equipment (PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.